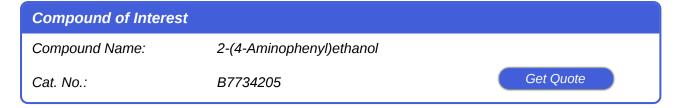


CAS 104-10-9 synthesis pathways and reaction mechanisms

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An In-depth Technical Guide to the Synthesis of Benzocaine (CAS 104-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for producing ethyl p-aminobenzoate (Benzocaine, CAS 104-10-9). The information presented is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction to Benzocaine

Benzocaine, the ethyl ester of p-aminobenzoic acid (PABA), is a widely used local anesthetic. [1] Its simple chemical structure and efficacy as a topical pain reliever have made it a staple in various pharmaceutical formulations. [2] Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogs.

Primary Synthesis Pathways

There are two principal methods for the synthesis of Benzocaine:

 Pathway 1: Fischer Esterification of p-Aminobenzoic Acid (PABA): This is a direct, acidcatalyzed esterification of PABA with ethanol.[1][3]



• Pathway 2: Reduction of Ethyl p-Nitrobenzoate: This two-step process involves the esterification of p-nitrobenzoic acid followed by the reduction of the nitro group.[2][4][5]

A less common but industrially relevant approach begins with toluene.

Pathway 1: Fischer Esterification of p-Aminobenzoic Acid

This is a classic and straightforward method for preparing Benzocaine.[6] The reaction involves heating PABA with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3][7][8]

Reaction Scheme:

p-Aminobenzoic Acid + Ethanol --(H+)--> Benzocaine + Water

Reaction Mechanism:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][9] The mechanism proceeds as follows:

- Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]
- Nucleophilic Attack by Ethanol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
- Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the remaining oxygen and the carbon, creating a protonated ester.[3][7]
- Deprotonation: The protonated ester is deprotonated to yield the final ester product,
 Benzocaine, and regenerate the acid catalyst.[7]





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Caption: Fischer Esterification Reaction Mechanism.

Pathway 2: Reduction of Ethyl p-Nitrobenzoate

This pathway is an alternative route that avoids the direct handling of PABA in the esterification step.[5] It involves two main stages:

- Esterification of p-Nitrobenzoic Acid: p-Nitrobenzoic acid is first esterified with ethanol to produce ethyl p-nitrobenzoate.[2]
- Reduction of the Nitro Group: The nitro group of ethyl p-nitrobenzoate is then reduced to an amine group to yield Benzocaine.[2][4]

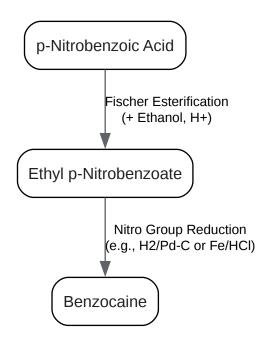
Reaction Scheme:

- p-Nitrobenzoic Acid + Ethanol --(H+)--> Ethyl p-Nitrobenzoate + Water
- Ethyl p-Nitrobenzoate --([H])--> Benzocaine

Reaction Mechanism:



The esterification step follows the same Fischer esterification mechanism described previously. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach in a laboratory setting.[5] Industrial synthesis often uses iron filings in the presence of an acid.[5][10]



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Caption: Synthesis of Benzocaine via Reduction of Ethyl p-Nitrobenzoate.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis protocols.

Table 1: Reagent Quantities for Benzocaine Synthesis



Pathway	Starting Material	Reagent 1	Reagent 2	Catalyst
Fischer Esterification	1.2 g p- Aminobenzoic Acid[11]	12.0 mL Absolute Ethanol[11]	10 mL 10% Na2CO3 (neutralization)[3]	1.0 mL conc. H2SO4[11]
Fischer Esterification	274 g p- Aminobenzoic Acid[12]	1500 mL Absolute Ethanol[12]	10% Sodium Carbonate (neutralization) [12]	160 mL Thionyl Chloride[12]
Reduction of Ethyl p- Nitrobenzoate	19.5 g Ethyl p- Nitrobenzoate[4] [5]	150 cc 95% Ethanol (solvent) [4][5]	Hydrogen Gas[4] [5]	0.2 g Platinum Oxide[4][5]

Table 2: Reaction Conditions and Yields

Pathway	Reaction Time	Temperature	Reported Yield	Melting Point (°C)
Fischer Esterification	60-75 minutes (reflux)[11]	Reflux[11]	17.87%[13]	88.8-89.6[13]
Fischer Esterification	6.5 hours (reflux) [12]	74-78 °C (reflux) [12]	95.8%[12]	90-91[12]
Reduction of Ethyl p- Nitrobenzoate	~7 minutes[4][5]	Not specified (shaken with H2) [4][5]	91-100%[4]	89-90[4]

Detailed Experimental Protocols Protocol 1: Fischer Esterification of p-Aminobenzoic Acid

This protocol is adapted from a typical laboratory procedure.[3][11]

Materials:



- p-Aminobenzoic acid (1.2 g)
- Absolute ethanol (12.0 mL)
- Concentrated sulfuric acid (1.0 mL)
- 10% Sodium carbonate solution
- · Ice water
- Round-bottom flask (100 mL)
- · Reflux condenser
- Beaker (200 mL)
- · Magnetic stir bar and stir plate
- Vacuum filtration apparatus

Procedure:

- To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.
- Stir the mixture until the solid dissolves.
- Slowly add 1.0 mL of concentrated sulfuric acid dropwise while stirring. A precipitate may form.
- Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 60-75 minutes.
- After refluxing, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.
- While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Continue adding until the pH is approximately 8.



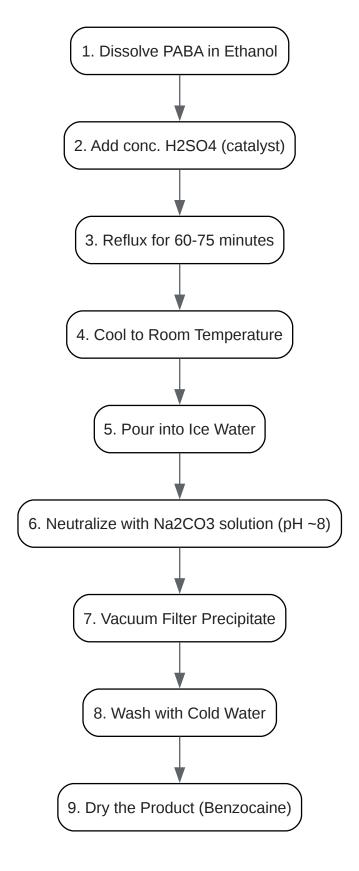




• Collect the resulting precipitate by vacuum filtration and wash the product with three 10 mL portions of cold water.

• Dry the product to obtain Benzocaine.





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